molecular formula C7H7F2NO B13326638 2-(Difluoromethyl)-6-methoxypyridine

2-(Difluoromethyl)-6-methoxypyridine

Cat. No.: B13326638
M. Wt: 159.13 g/mol
InChI Key: LPQQFTGXBYJYJA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methoxypyridine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-methoxypyridine typically involves the introduction of the difluoromethyl group to a pyridine derivative. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under specific conditions. For example, the use of difluoromethyl 2-pyridyl sulfone as a reagent has been reported to be effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine N-oxide, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-6-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-4-methoxypyridine
  • 2-(Difluoromethyl)-5-methoxypyridine
  • 2-(Difluoromethyl)-3-methoxypyridine

Uniqueness

2-(Difluoromethyl)-6-methoxypyridine is unique due to the specific positioning of the difluoromethyl and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(difluoromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7F2NO/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4,7H,1H3

InChI Key

LPQQFTGXBYJYJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(F)F

Origin of Product

United States

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